molecular formula C10H14ClNO B12973315 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride

2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride

Cat. No.: B12973315
M. Wt: 199.68 g/mol
InChI Key: NLXWZPTZCGNYBY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminophenol with an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols, including Friedel-Crafts acylation followed by reduction and nitration steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, oxo, and substituted derivatives.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-4-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9H,5-7,11H2;1H

InChI Key

NLXWZPTZCGNYBY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2CC1N.Cl

Origin of Product

United States

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